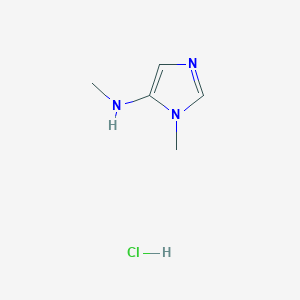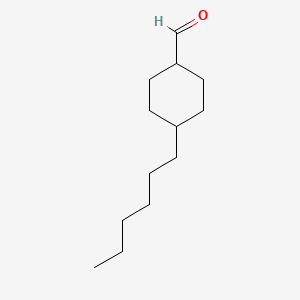
4-Hexylcyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-hexylcyclohexanecarbaldehyde is an organic compound with the molecular formula C13H24O. It is a cyclohexane derivative with a hexyl group attached to the fourth carbon and an aldehyde functional group attached to the first carbon. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trans-4-hexylcyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the hydrogenation of 4-hexylbenzaldehyde. The reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the alkylation of cyclohexanone with hexyl bromide, followed by oxidation of the resulting alcohol to the aldehyde.
Industrial Production Methods
In industrial settings, the production of trans-4-hexylcyclohexanecarbaldehyde often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and continuous flow systems to ensure efficient conversion and high yields. The use of advanced catalysts and optimized reaction conditions is crucial for achieving the desired product purity and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-4-hexylcyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hexyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Trans-4-hexylcyclohexanecarboxylic acid.
Reduction: Trans-4-hexylcyclohexanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Trans-4-hexylcyclohexanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of trans-4-hexylcyclohexanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarbaldehyde: A simpler aldehyde with a cyclohexane ring and an aldehyde group.
4-Hexylbenzaldehyde: An aromatic aldehyde with a hexyl group attached to the benzene ring.
Trans-4-hydroxycyclohexanecarbaldehyde: A similar compound with a hydroxyl group instead of a hexyl group.
Uniqueness
Trans-4-hexylcyclohexanecarbaldehyde is unique due to its specific structure, which combines the stability of the cyclohexane ring with the reactivity of the aldehyde group and the hydrophobicity of the hexyl chain. This combination of properties makes it a versatile compound for various applications in organic synthesis and industrial chemistry.
Eigenschaften
CAS-Nummer |
89074-69-1 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
4-hexylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h11-13H,2-10H2,1H3 |
InChI-Schlüssel |
DZQKIOZHWPYHIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(CC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)

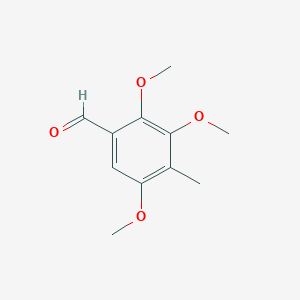
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)

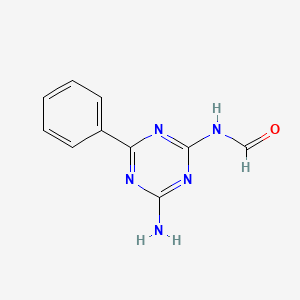
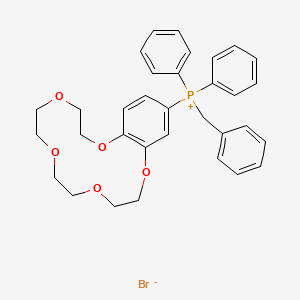
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)

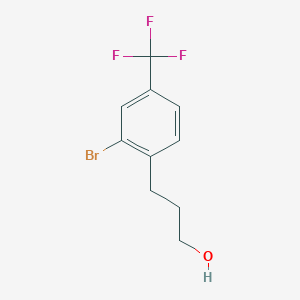
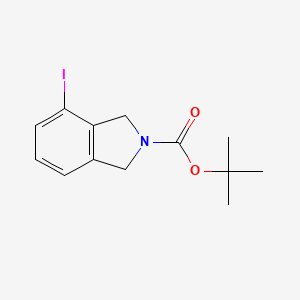
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
